Cetocycline

Antimicrobial Susceptibility Gram-Negative Bacteria Tetracycline Resistance

Cetocycline (CAS 29144-42-1) is an atypical tetracycline-class antibiotic distinguished by its bactericidal activity against tetracycline-resistant gram-negative bacteria. Its unique ribosomal binding site and superior potency make it an essential tool for resistance mechanism studies. Available for R&D procurement with custom synthesis options and defined purity, storage, and shipping specifications.

Molecular Formula C22H21NO7
Molecular Weight 411.4 g/mol
CAS No. 29144-42-1
Cat. No. B1222253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetocycline
CAS29144-42-1
SynonymsAbbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome
Molecular FormulaC22H21NO7
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O
InChIInChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1
InChIKeyLUYXWZOOMKBUMB-ONJZCGHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetocycline (CAS 29144-42-1): Procurement Guide for Atypical Tetracycline Antibiotic Research and Development


Cetocycline (CAS 29144-42-1), also known historically as chelocardin or cetotetrine, is an atypical tetracycline-class antibiotic [1]. It is a semi-synthetic derivative characterized by a unique molecular architecture that includes a 9-methyl group, an aromatic C-ring, and a methyl substitution at the 2-ammonia position, distinguishing it from foundational tetracyclines [2]. Its mechanism of action differs from traditional tetracyclines, conferring activity against tetracycline-resistant bacterial strains [1].

Cetocycline vs. Standard Tetracyclines: Why Doxycycline or Minocycline Cannot Be Directly Substituted


Cetocycline exhibits a distinct pharmacological profile that precludes direct substitution with standard tetracyclines like doxycycline or minocycline. It demonstrates a unique activity spectrum, with superior potency against many aerobic gram-negative bacilli compared to tetracycline, but is notably less active against staphylococci and has no activity against Pseudomonas [1]. Crucially, it is effective against tetracycline-resistant bacteria due to a different ribosomal binding site, a property not shared by all tetracycline analogs [2]. Furthermore, cetocycline is bactericidal against susceptible enteric gram-negative bacteria at concentrations only two to four times its MIC, a stark contrast to the primarily bacteriostatic nature of most tetracyclines [1].

Quantitative Differentiation of Cetocycline (CAS 29144-42-1) from Tetracycline, Doxycycline, and Minocycline


Superior In Vitro Activity of Cetocycline Against Aerobic Gram-Negative Bacilli Compared to Tetracycline

Cetocycline demonstrates superior antimicrobial activity against clinical isolates of aerobic gram-negative bacilli when directly compared to tetracycline. The study by Proctor et al. found that cetocycline was more active than tetracycline against many of these isolates, highlighting its potential against this critical group of pathogens [1]. While the study notes cetocycline is less active against staphylococci and ineffective against Pseudomonas, its enhanced potency against gram-negative bacilli is a key differentiator for research targeting enteric infections.

Antimicrobial Susceptibility Gram-Negative Bacteria Tetracycline Resistance

Bactericidal Activity of Cetocycline Against Susceptible Enteric Gram-Negative Bacteria

In contrast to the primarily bacteriostatic action of tetracycline, cetocycline exhibits bactericidal activity against susceptible enteric gram-negative bacteria at concentrations only two to four times higher than its minimum inhibitory concentration (MIC) [1]. This pharmacodynamic property is a significant deviation from its class and may offer advantages in certain infection models where rapid bacterial killing is desired.

Bactericidal Gram-Negative Bacteria Minimum Inhibitory Concentration

Enhanced Bacterial Uptake of Cetocycline Compared to Tetracycline

Cetocycline is taken up more avidly by susceptible bacteria than tetracycline, a property linked to its high lipid solubility [1]. This enhanced uptake may contribute to its increased potency against certain gram-negative pathogens and its ability to overcome some resistance mechanisms. The study notes a direct correlation between drug uptake and susceptibility was observed with a strain of Proteus vulgaris, but not with other bacteria, suggesting a complex relationship between uptake and activity [1].

Drug Uptake Pharmacokinetics Tetracycline Analog

Induction of Erythrocyte Potassium Loss by Cetocycline and Minocycline, Not Tetracycline

Cetocycline and minocycline, both highly lipid-soluble tetracycline analogs, induce a loss of potassium (K+) from human erythrocytes, an effect not observed with tetracycline [1]. This differential effect on red blood cell membranes highlights a unique biological interaction for cetocycline and minocycline, which may be relevant for understanding their toxicity profiles or off-target effects. The loss of K+ was shown to increase linearly with time, concentration, and temperature [1].

Erythrocyte Membrane Potassium Efflux Lipid Solubility

Cetocycline (CAS 29144-42-1) Application Scenarios: From Basic Research to Antibiotic Development


Investigating Mechanisms of Tetracycline Resistance and Overcoming It

Cetocycline's unique mechanism of action, which differs from traditional tetracyclines and confers activity against tetracycline-resistant bacteria, makes it an ideal tool compound for researchers studying resistance mechanisms [1]. Its differential binding site on the ribosome can be exploited in structural biology and molecular microbiology studies to understand how modifications to the tetracycline core can evade common resistance determinants.

In Vitro Pharmacodynamic Studies of Bactericidal Tetracycline Analogs

The bactericidal nature of cetocycline against susceptible enteric gram-negative bacteria, which occurs at concentrations 2-4 times the MIC, provides a valuable model for investigating the pharmacodynamics of tidal tetracycline derivatives [1]. This contrasts sharply with the bacteriostatic action of tetracycline and can be used in time-kill assays and other in vitro models to explore the relationship between drug exposure and bacterial killing.

Exploring Drug Uptake and Lipid Solubility in Bacterial Systems

Cetocycline's high lipid solubility and its significantly enhanced uptake by susceptible bacteria compared to tetracycline make it a key compound for investigating the role of physicochemical properties in drug penetration and accumulation [1]. It can be used in studies designed to correlate lipid solubility with intracellular drug concentrations and antibacterial efficacy, providing insights for the rational design of new tetracycline analogs with improved cellular penetration.

Investigating Off-Target Membrane Effects of Lipid-Soluble Antibiotics

The observation that cetocycline and minocycline, but not tetracycline, induce potassium loss from human erythrocytes highlights a specific off-target effect associated with high lipid solubility [1]. This property can be utilized in toxicology and pharmacology research to study the interaction of lipophilic antibiotics with mammalian cell membranes and to screen for similar effects in new chemical entities.

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